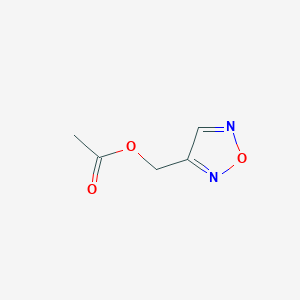
1,2,5-Oxadiazol-3-ylmethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Oxadiazol-3-ylmethyl acetate is a versatile small molecule scaffold with a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is part of the oxadiazole family, which consists of five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazol-3-ylmethyl acetate can be synthesized through several methods. One common approach involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method includes the uronium activation method, which involves the reaction of carboxylic acids and amidoximes to form 1,2,4-oxadiazoles . The specific reaction conditions and reagents used in these methods can vary, but they typically involve the use of dry solvents, anhydrous potassium carbonate, and refluxing for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the compound .
化学反应分析
Types of Reactions: 1,2,5-Oxadiazol-3-ylmethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions, such as elevated temperatures and the presence of catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can produce simpler compounds with fewer functional groups .
科学研究应用
1,2,5-Oxadiazol-3-ylmethyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxadiazole derivatives have shown potential as anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and analgesic agents . Additionally, 1,2,5-oxadiazole derivatives have been studied for their potential use as high-energy-density materials in the field of material science .
作用机制
The mechanism of action of 1,2,5-oxadiazol-3-ylmethyl acetate involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives have been shown to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation and tumor growth . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity and downstream signaling pathways .
相似化合物的比较
1,2,5-Oxadiazol-3-ylmethyl acetate can be compared with other similar compounds, such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . While all these compounds share the oxadiazole core structure, their regioisomeric forms result in different electronic environments and properties . For instance, 1,2,4-oxadiazole derivatives have been studied for their potential as anticancer agents, while 1,3,4-oxadiazole derivatives have shown promise as antiviral and antibacterial agents . The unique properties of this compound, such as its stability and reactivity, make it a valuable compound for various applications .
属性
IUPAC Name |
1,2,5-oxadiazol-3-ylmethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-4(8)9-3-5-2-6-10-7-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCHWDCNMPNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NON=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)
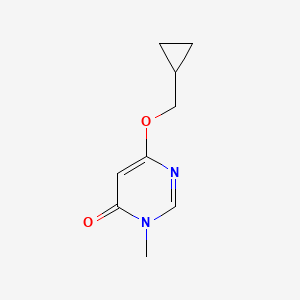
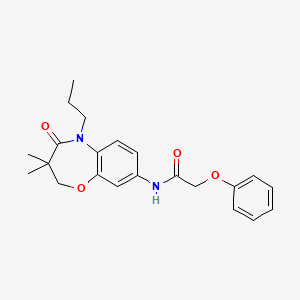
![4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide](/img/structure/B2569564.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)

![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)
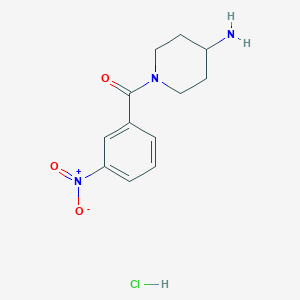
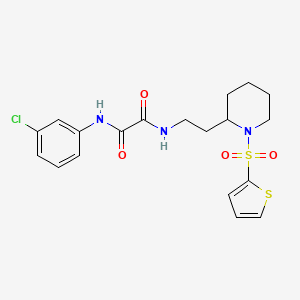


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2569579.png)
![N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2569580.png)
![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)
